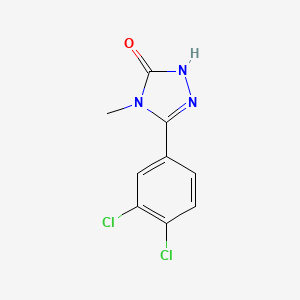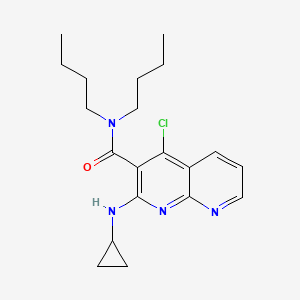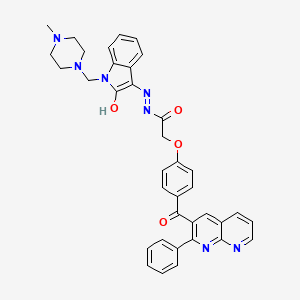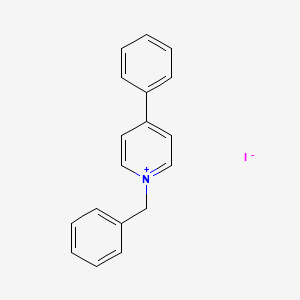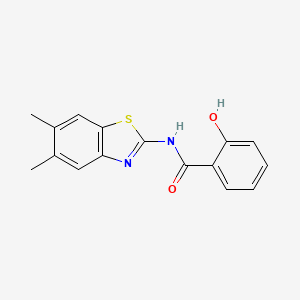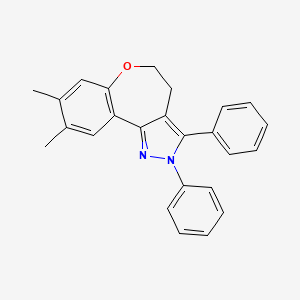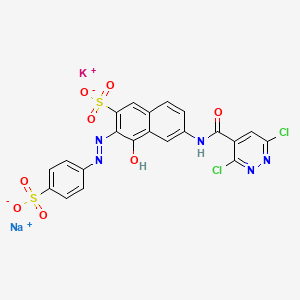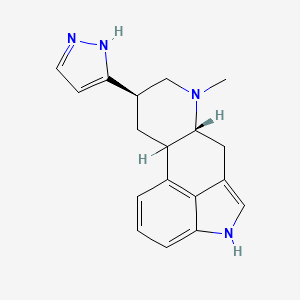
6-Methyl-8-beta-(pyrazol-3-yl)ergoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-8-beta-(pyrazol-3-yl)ergoline is a complex organic compound that belongs to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. The presence of the pyrazole ring in the ergoline structure enhances its chemical and biological properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Methyl-8-beta-(Pyrazol-3-yl)ergolin umfasst in der Regel mehrere Schritte, beginnend mit grundlegenden Ergolinstrukturen. Eine übliche Methode beinhaltet die Einführung des Pyrazolrings durch eine Cyclisierungsreaktion. Die Reaktionsbedingungen erfordern häufig die Verwendung von Katalysatoren und spezifischen Lösungsmitteln, um die Bildung des Pyrazolrings zu erleichtern.
So könnte ein gängiger Syntheseweg beispielsweise die Reaktion eines Ergolin-Derivats mit einem Pyrazol-Vorläufer unter sauren oder basischen Bedingungen beinhalten. Die Reaktion kann in Lösungsmitteln wie Ethanol oder Methanol durchgeführt werden, wobei Katalysatoren wie Palladium oder Kupfer die Reaktionsgeschwindigkeit und Ausbeute erhöhen.
Industrielle Produktionsmethoden
Die industrielle Produktion von 6-Methyl-8-beta-(Pyrazol-3-yl)ergolin würde wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren umfassen, die eine bessere Kontrolle der Reaktionsparameter und Skalierbarkeit ermöglichen. Die Verwendung von Prinzipien der grünen Chemie, wie z. B. Lösungsmittelrecycling und energieeffiziente Prozesse, würde ebenfalls in Betracht gezogen, um die Umweltbelastung zu minimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-Methyl-8-beta-(Pyrazol-3-yl)ergolin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zu reduzierten Formen der Verbindung führt.
Substitution: Der Pyrazolring kann Substitutionsreaktionen mit Elektrophilen oder Nukleophilen eingehen, was zur Bildung substituierter Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff als Katalysator.
Substitution: Elektrophile wie Alkylhalogenide oder Nukleophile wie Amine in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise könnte die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen könnte. Substitutionsreaktionen würden zu verschiedenen substituierten Pyrazolderivaten führen.
Wissenschaftliche Forschungsanwendungen
6-Methyl-8-beta-(Pyrazol-3-yl)ergolin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung neurologischer Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen chemischen Reaktionen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 6-Methyl-8-beta-(Pyrazol-3-yl)ergolin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Pyrazolring kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit diesen Zielstrukturen eingehen und so ihre Aktivität modulieren. Dies kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung der Enzymaktivität oder der Aktivierung von Rezeptor-Signalwegen.
Wissenschaftliche Forschungsanwendungen
6-Methyl-8-beta-(pyrazol-3-yl)ergoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 6-Methyl-8-beta-(pyrazol-3-yl)ergoline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Methyl-8-beta-(Pyrazol-3-yl)ergolin: Ist einzigartig aufgrund des Vorhandenseins sowohl der Ergolin- als auch der Pyrazol-Einheiten.
8-beta-(Pyrazol-3-yl)ergolin: Fehlt die Methylgruppe an der 6-Position, was sich auf seine biologische Aktivität auswirken kann.
6-Methyl-ergolin: Enthält nicht den Pyrazolring, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
Einzigartigkeit
Die Kombination der Ergolin- und Pyrazolstrukturen in 6-Methyl-8-beta-(Pyrazol-3-yl)ergolin bietet einen einzigartigen Satz chemischer und biologischer Eigenschaften. Dies macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen und unterscheidet es von anderen ähnlichen Verbindungen.
Eigenschaften
CAS-Nummer |
116979-32-9 |
|---|---|
Molekularformel |
C18H20N4 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
(6aR,9R)-7-methyl-9-(1H-pyrazol-5-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C18H20N4/c1-22-10-12(15-5-6-20-21-15)7-14-13-3-2-4-16-18(13)11(9-19-16)8-17(14)22/h2-6,9,12,14,17,19H,7-8,10H2,1H3,(H,20,21)/t12-,14?,17-/m1/s1 |
InChI-Schlüssel |
NRLZOXBFNXPDKJ-ZYFOBHMOSA-N |
Isomerische SMILES |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C5=CC=NN5 |
Kanonische SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C5=CC=NN5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


